molecular formula C18H17N5O2 B2494085 (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1798662-00-6

(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2494085
CAS No.: 1798662-00-6
M. Wt: 335.367
InChI Key: GRLGXVAQHWCXCU-UHFFFAOYSA-N
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Description

(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features both an oxazole and a piperazine ring

Biochemical Analysis

Biochemical Properties

(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the nervous system . The compound exhibits selective inhibitory activity against AChE, which suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The interaction between this compound and AChE involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to enhance synaptic transmission by increasing the levels of acetylcholine . This leads to improved cognitive function and memory retention. Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses. It modulates the expression of genes associated with synaptic plasticity and neuronal survival, thereby contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with key biomolecules at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition. By preventing the hydrolysis of acetylcholine, this compound enhances cholinergic signaling, which is crucial for cognitive function. Additionally, the compound may interact with other proteins and receptors involved in neuroinflammation and oxidative stress, further contributing to its neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to this compound leads to sustained enhancement of cholinergic neurotransmission and neuroprotection

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal therapeutic dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion. The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by membrane-bound transporters and distributed to various subcellular compartments. The localization and accumulation of this compound can influence its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm and may also be found in the nucleus, where it can interact with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. The subcellular distribution of this compound is essential for its role in modulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Chemistry

In chemistry, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action or receptor binding .

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone apart is its unique combination of the oxazole and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17(16-21-13-15(25-16)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLGXVAQHWCXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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